分散黄232

概要

説明

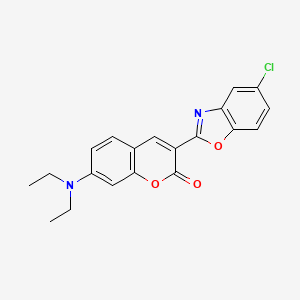

3-(5-chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is a member of 7-aminocoumarins and a member of 1,3-benzoxazoles. It has a role as a fluorochrome.

科学的研究の応用

顔料系インク

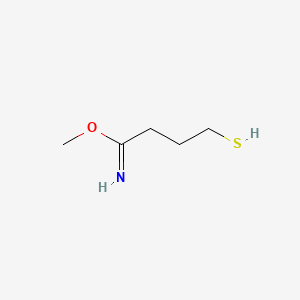

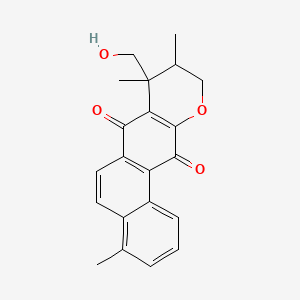

分散黄232は、モデルインク分散液の調製に使用されます。PCL-b-PAAの両親媒性ABジブロックコポリマーと組み合わせられます。 分散液はほぼニュートン流体挙動を示し、インクジェットインクとしての用途に非常に有利です {svg_1}。 このインク分散液は粘度が低いため、特に視覚コミュニケーションデザインや印刷目的によく適しています {svg_2}.

3-ヘテロアリールクマリンの合成

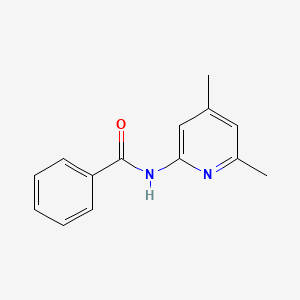

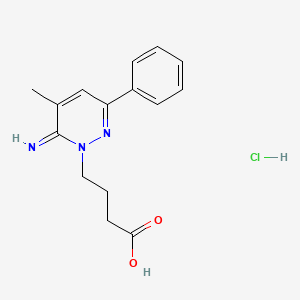

This compoundは、サリチルアルデヒド、o-アミノフェノール、シアノ酢酸エチルの三成分反応による3-ヘテロアリールクマリンの合成に使用されます {svg_3}。 このプロセスは、良好な収率から優れた収率で生成物を提供するだけでなく、触媒の費用、取り扱い、安全性、汚染に関連する問題も回避します {svg_4}.

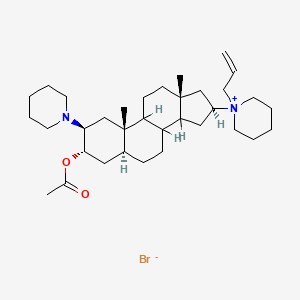

蛍光塗料

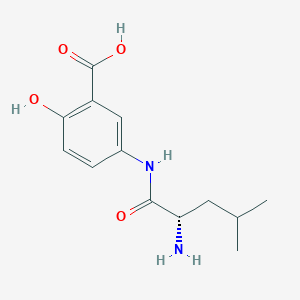

This compoundを含む3-ヘテロアリールクマリンは、生物活性化合物や蛍光塗料に広く存在します {svg_5}。 特に、太陽熱コレクター用の蛍光塗料や樹脂、感光性材料、光ディスク記録材料など、幅広い用途に役立ちます {svg_6}.

生物活性

This compoundを含む3-ヘテロアリールクマリンは、幅広い光学特性と重要な生物活性を示します {svg_7}。 合成されたすべての3-ヘテロアリールクマリンは、ヒトカルボキシエステラーゼ1に対する阻害効果について予備評価されました {svg_8}.

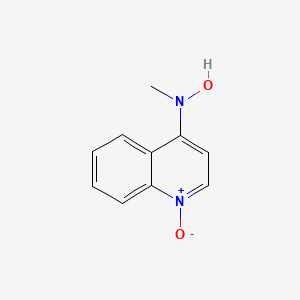

光安定性

This compoundは、蛍光と光安定性について評価されています {svg_9}。 ただし、光堅牢度試験の結果、最高濃度のポリエステル/綿織物では強い退色が認められました {svg_10}.

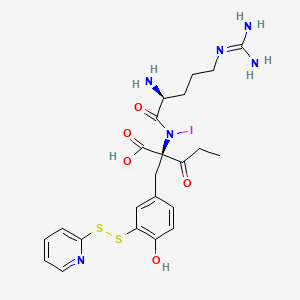

超臨界CO2中での溶解度

This compoundの超臨界二酸化炭素中での溶解度は、さまざまな温度で測定されています {svg_11}。この情報は、さまざまな産業プロセスにおけるこの化合物の挙動を理解するために不可欠です。

Safety and Hazards

作用機序

Target of Action

The primary target of Disperse Yellow 232 is human carboxylesterase 1 (CES1) . CES1 is an enzyme that plays a crucial role in the metabolism of ester and amide bonds in drugs, xenobiotics, and endogenous substrates .

Mode of Action

Disperse Yellow 232 interacts with its target, CES1, by inhibiting its activity .

Biochemical Pathways

The inhibition of CES1 by Disperse Yellow 232 affects the metabolic pathways that rely on this enzyme. CES1 is involved in the hydrolysis of ester and amide bonds, a critical step in the metabolism of many drugs and endogenous compounds. By inhibiting CES1, Disperse Yellow 232 can potentially alter the metabolism and efficacy of these substances .

Pharmacokinetics

Given its molecular weight of 36881 and its use in various applications, it’s likely that it has good bioavailability.

Result of Action

The primary result of Disperse Yellow 232’s action is the inhibition of CES1, which can lead to alterations in the metabolism of certain drugs and endogenous compounds . This can potentially affect the efficacy of these substances and their overall impact on the body.

生化学分析

Biochemical Properties

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin plays a significant role in biochemical reactions, particularly in fluorescence-based assays. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with nucleic acids, making it useful in DNA and RNA staining. The nature of these interactions is primarily based on the compound’s ability to intercalate between nucleic acid bases, thereby enhancing its fluorescence properties .

Cellular Effects

The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when used in cell imaging, it can highlight specific cellular structures, aiding in the study of cellular processes. Additionally, its interaction with nucleic acids can impact gene expression by altering the transcriptional activity of certain genes .

Molecular Mechanism

At the molecular level, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes depending on the context of its use. For instance, its binding to nucleic acids can inhibit the activity of certain DNA polymerases, thereby affecting DNA replication. Additionally, it can induce changes in gene expression by modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin can change over time. The compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to changes in cell morphology and viability .

Dosage Effects in Animal Models

The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used for imaging purposes without significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where doses above a certain level lead to pronounced toxicological outcomes .

Metabolic Pathways

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it can accumulate in the nucleus due to its affinity for nucleic acids, enhancing its utility in nuclear imaging .

Subcellular Localization

The subcellular localization of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is primarily in the nucleus, where it binds to nucleic acids. This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments. Its activity and function are influenced by its localization, making it a valuable tool for studying nuclear processes .

特性

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNSBRVOBGWOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067941 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35773-43-4, 94945-27-4, 129038-03-5 | |

| Record name | Macrolex yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility behavior of Disperse Yellow 232 in supercritical carbon dioxide?

A1: Disperse Yellow 232 exhibits increasing solubility in supercritical carbon dioxide (scCO2) with increasing pressure and temperature. [] This solubility behavior has been modeled using various semi-empirical models, including the Chrastil, Kumar-Johnston, Bartle, and Mendez-Santiago-Teja models. [] These models provide a good correlation with experimental data, suggesting that scCO2 could be a viable solvent for applications involving Disperse Yellow 232, such as dyeing processes.

Q2: How does the structure of Disperse Yellow 232 influence its solubility in scCO2?

A2: While specific structural studies on Disperse Yellow 232 and its solubility in scCO2 are limited in the provided research, the presence of both polar and non-polar groups within its structure likely plays a role. [] The polar groups, such as the carbonyl and amine moieties, might interact with scCO2 to some extent, while the non-polar aromatic rings could hinder solubility.

Q3: Are there alternative synthesis methods for Disperse Yellow 232 and its analogues?

A4: While traditional synthesis methods for Disperse Yellow 232 and its analogues might involve multi-step procedures, research highlights the use of milder and more efficient approaches. [] These methods often utilize catalysts like Low Transition Temperature Mixtures (LTTMs) to promote three-component reactions, potentially offering advantages such as reduced reaction times, milder conditions, and improved yields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)

![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)